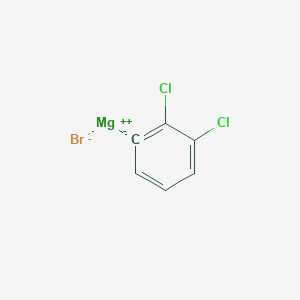
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is a versatile organosilicon compound used in various scientific research fields. It possesses unique properties that enable its application in organic synthesis, material science, and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane typically involves the reaction of diphenylmethylsilane with chloromethyl-dimethyl-chlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions with moisture or oxygen. The reaction temperature is maintained at around 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Reduction: Can be reduced to form silanes using reducing agents like lithium aluminium hydride.
Common Reagents and Conditions
Substitution: Alcohols, amines, or thiols in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminium hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Siloxanes, silanols, or silamines.
Hydrolysis: Silanols and hydrochloric acid.
Reduction: Silanes.
Aplicaciones Científicas De Investigación
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is used in various scientific research applications, including:
Organic Synthesis: As a protecting group for hydroxyl and amino groups in complex organic molecules.
Material Science: In the synthesis of silicon-based polymers and materials with unique electrical and thermal properties.
Pharmaceutical Research: As an intermediate in the synthesis of biologically active compounds and drug candidates.
Mecanismo De Acción
The mechanism of action of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane involves the formation of silicon-carbon bonds, which impart stability and unique properties to the resulting compounds. The silicon atom can form strong bonds with carbon, oxygen, and nitrogen, making it a valuable building block in organic synthesis and material science .
Comparación Con Compuestos Similares
Similar Compounds
Chloro(dimethyl)phenylsilane: Similar structure but with a phenyl group instead of a diphenylmethyl group.
Dichlorodimethylsilane: Contains two chlorine atoms and is used in the synthesis of siloxane polymers.
Chlorotrimethylsilane: Contains three methyl groups and is used as a silylating agent.
Uniqueness
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is unique due to the presence of both diphenylmethyl and dimethyl groups, which provide a balance of steric hindrance and reactivity. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules .
Propiedades
IUPAC Name |
chloro-dimethyl-[[methyl(diphenyl)silyl]methyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClSi2/c1-18(2,17)14-19(3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHAQXCCIUJNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid](/img/structure/B6360281.png)

![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)










